molecular formula C6H9BClNO2 B1420437 (3-Methylpyridin-4-yl)boronic acid hydrochloride CAS No. 1072952-40-9

(3-Methylpyridin-4-yl)boronic acid hydrochloride

Cat. No.: B1420437
CAS No.: 1072952-40-9
M. Wt: 173.41 g/mol
InChI Key: NGOUFMIMHSRFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Methylpyridin-4-yl)boronic acid” is a chemical compound with the CAS Number: 894808-72-1 . It has a molecular weight of 136.95 and its IUPAC name is 3-methyl-4-pyridinylboronic acid . It is typically stored in an inert atmosphere and under -20C .


Molecular Structure Analysis

The molecular formula of “(3-Methylpyridin-4-yl)boronic acid” is C6H8BNO2 . The InChI code is 1S/C6H8BNO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4,9-10H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “(3-Methylpyridin-4-yl)boronic acid hydrochloride” are not available, boronic acids are known to be involved in various types of reactions, including Suzuki-Miyaura coupling .


Physical and Chemical Properties Analysis

“(3-Methylpyridin-4-yl)boronic acid” is a solid substance .

Scientific Research Applications

  • Catalytic Applications in Organic Synthesis : Ahmad et al. (2019) discuss the use of a related compound, 4-methylpyridin-2-amine, in the synthesis of Schiff bases via Suzuki coupling reactions. This study highlights the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis, which is relevant to understanding the catalytic applications of pyridine boronic acids in organic synthesis (Ahmad et al., 2019).

  • Electrochemical Applications : Iniesta et al. (2001) explored the electrochemical oxidation of 3-methylpyridine at a boron-doped diamond electrode. This research is significant for understanding the electroorganic synthesis and wastewater treatment applications of pyridine boronic acids (Iniesta et al., 2001).

  • Fluorescent Probe Development for Biological Applications : Jin et al. (2019) designed a water-soluble BODIPY-based fluorescent probe incorporating a pyridinium-2-yl group for rapid and selective detection of hypochlorous acid in living cells. This study demonstrates the potential of pyridine boronic acid derivatives in the development of fluorescent probes for bioimaging (Jin et al., 2019).

  • Synthesis of Novel Pyridine Derivatives : Bouillon et al. (2003) synthesized novel halopyridin-2-yl-boronic acids and esters, showcasing their use in Pd-catalyzed coupling reactions. This work is relevant for understanding how pyridine boronic acids can be used to create new libraries of pyridine derivatives (Bouillon et al., 2003).

  • Metal Chelation and Drug Synthesis : Ke et al. (2022) reported an efficient synthesis of 3,4-Hydroxypyridinone derivatives via electrophilic activation of maltols using boronic acid. This study highlights the pharmaceutical applications of pyridine boronic acids in metal-chelating drug development (Ke et al., 2022).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Boronic acids, such as “(3-Methylpyridin-4-yl)boronic acid”, have been used in the preparation of various derivatives that are useful in the treatment of diseases . Therefore, future research may focus on exploring its potential applications in medicinal chemistry.

Properties

IUPAC Name

(3-methylpyridin-4-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2.ClH/c1-5-4-8-3-2-6(5)7(9)10;/h2-4,9-10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOUFMIMHSRFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674656
Record name (3-Methylpyridin-4-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-40-9
Record name (3-Methylpyridin-4-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methylpyridin-4-yl)boronic acid hydrochloride
Reactant of Route 2
(3-Methylpyridin-4-yl)boronic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
(3-Methylpyridin-4-yl)boronic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
(3-Methylpyridin-4-yl)boronic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
(3-Methylpyridin-4-yl)boronic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
(3-Methylpyridin-4-yl)boronic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.